7-(Methylsulfanyl)heptanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

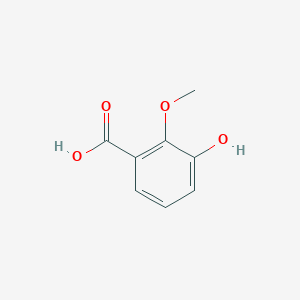

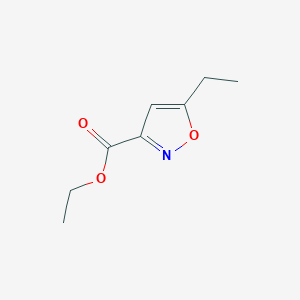

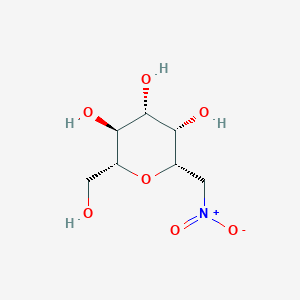

7-(Methylsulfanyl)heptanoic acid, also known as trihomomethionine, is a sulfur-containing amino acid . It consists of 2-aminoheptanoic acid having a methylthio substituent at the 7-position . The molecular formula is C8H17NO2S .

Molecular Structure Analysis

The molecular weight of this compound is approximately 176.28 g/mol . Its molecular formula is C8H16O2S .Applications De Recherche Scientifique

Catalytic Oxidation in Chemical Synthesis

Research on the catalytic oxidation of cyclohexene illustrates the complexity and utility of oxidation reactions in creating various industrially significant compounds. The selective oxidation of cyclohexene can lead to products like 7-oxabicyclo[4.1.0]heptane, showcasing the importance of controlled oxidation processes in synthesizing chemicals with specific functional groups, potentially including sulfur-containing compounds (Cao et al., 2018).

Neurobiological Research

Studies on the antidepressant tianeptine have revealed its complex interaction with neurotransmitter systems and its impact on neuroplasticity, highlighting the multifaceted roles of structurally similar compounds in modulating brain function and potential therapeutic applications in neurobiology and psychiatry (McEwen & Olié, 2005).

Anti-tuberculosis Phytochemicals

The search for new anti-tuberculosis agents has led to the exploration of phytochemicals with potent bioactive properties. This underscores the relevance of natural and synthetic compounds in developing treatments for infectious diseases, where chemical derivatives such as 7-(Methylsulfanyl)heptanoic acid might find application in drug synthesis or as structural analogs for bioactivity enhancement (Swain, Hussain, & Pati, 2021).

Peptide Hormones in Cancer Therapy

Angiotensin-(1-7) research demonstrates the therapeutic potential of peptide hormones in cancer treatment, showing how specific sequences and structures can significantly impact biological activity. This points to the broader utility of chemical modification in creating compounds with desired biological effects, a principle that can apply to the design and application of sulfur-containing chemical entities in oncology (Gallagher et al., 2014).

Biocatalyst Inhibition by Carboxylic Acids

Understanding how carboxylic acids inhibit microbial biocatalysts is crucial for biotechnological applications, including biofuel production and bioremediation. This research area highlights the importance of chemical interactions at the cellular level and could inform the development of compounds that modulate microbial activity for industrial processes (Jarboe, Royce, & Liu, 2013).

Mécanisme D'action

Target of Action

7-(Methylsulfanyl)heptanoic acid is an alkaloid found in the bark and leaves of the tree Dictyocarpus heptacarpus . It is a racemic mixture of diptocarpiline and diptocarpidine . This compound has shown to be effective against tuberculosis

Mode of Action

It is known that the compound has sulfide and diptocarpidine as its main constituents

Biochemical Pathways

Given its effectiveness against tuberculosis , it is likely that it interferes with the metabolic processes of the tuberculosis bacterium. More research is needed to identify the exact pathways and their downstream effects.

Result of Action

It has been shown to be effective against tuberculosis , suggesting that it may have a bactericidal or bacteriostatic effect on the tuberculosis bacterium.

Propriétés

IUPAC Name |

7-methylsulfanylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-11-7-5-3-2-4-6-8(9)10/h2-7H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJBWSPQSPXKLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551943 |

Source

|

| Record name | 7-(Methylsulfanyl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111261-32-6 |

Source

|

| Record name | 7-(Methylsulfanyl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)